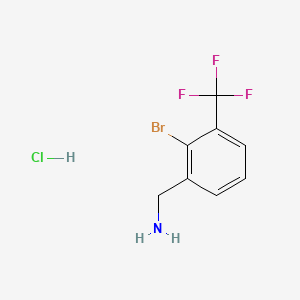

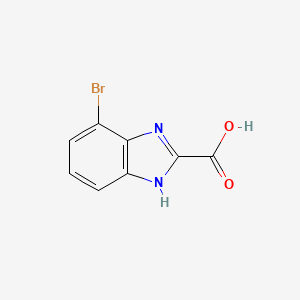

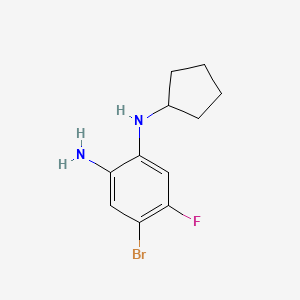

(2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride, also known as BTMHCl, is an organic compound used in a variety of scientific and industrial applications. BTMHCl is a colorless crystalline solid with a melting point of 87 °C and a boiling point of 184 °C. It is soluble in water and is a strong base, which makes it useful in many laboratory experiments. BTMHCl has a wide range of uses, including in the synthesis of pharmaceuticals, in the production of polymers, and in the production of other compounds.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Metabolites Identification

- Research has identified various metabolites of similar compounds in rats, indicating different metabolic pathways. These pathways include the formation of aldehyde metabolites by deamination, reduction or oxidation to give alcohol and carboxylic acid metabolites, and other processes leading to acetylated amino groups (Kanamori et al., 2002).

Precursors for Synthesis of Other Compounds

- It serves as a versatile precursor in the synthesis of various compounds, such as 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, through cyclocondensation reactions (Martins et al., 2013).

Synthesis of Complete Antigens

- The compound can be used to synthesize haptens, which are then conjugated to proteins like bovine serum albumin for the formation of complete antigens. This application is crucial in immunology and vaccine development (Liu ShunZi & Xu Han-hong, 2009).

Application in Organic Synthesis

- Its derivatives have been used in organic synthesis to develop new chemical compounds with potential applications in various fields, including medicinal chemistry (Mussoi et al., 1996).

DNA Binding and Antioxidant Studies

- Some derivatives have been synthesized for DNA binding studies, antioxidant potential evaluation, and other biochemical analyses. These studies are foundational for drug discovery and pharmacological research (Rasool et al., 2021).

Role in Catalysis and Synthesis Reactions

- In some reactions, impurities formed from derivatives of this compound can act as catalyst poisons, impacting the efficiency and outcome of the reactions. Understanding these effects is vital in optimizing synthetic processes (Colgan et al., 2016).

Eigenschaften

IUPAC Name |

[2-bromo-3-(trifluoromethyl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c9-7-5(4-13)2-1-3-6(7)8(10,11)12;/h1-3H,4,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJLSFCSZHEUOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Br)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743131 |

Source

|

| Record name | 1-[2-Bromo-3-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride | |

CAS RN |

1214339-18-0 |

Source

|

| Record name | 1-[2-Bromo-3-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B593936.png)